molecular formula C18H21N3O4S B10885814 1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

Cat. No.: B10885814
M. Wt: 375.4 g/mol
InChI Key: XVLNFKALWMDCJG-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a chemical compound with the molecular formula C18H22N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 1-[(4-methylphenyl)sulfonyl]piperazine. This intermediate is then reacted with 3-nitrobenzyl chloride under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can also participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfonyl]piperazine: Lacks the nitrobenzyl group, resulting in different chemical and biological properties.

    1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine: Contains a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine: Contains a chlorine atom, which can influence its chemical stability and interactions

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its properties and applications.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H21N3O4S/c1-15-5-7-18(8-6-15)26(24,25)20-11-9-19(10-12-20)14-16-3-2-4-17(13-16)21(22)23/h2-8,13H,9-12,14H2,1H3

InChI Key

XVLNFKALWMDCJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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